molecular formula C18H27N3O3 B6626642 5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide

5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B6626642
M. Wt: 333.4 g/mol
InChI Key: VCJYXVMPVFXEBN-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13(2)17(22)19-8-5-9-20-18(23)21-10-7-14(3)15(12-21)16-6-4-11-24-16/h4,6,11,13H,5,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJYXVMPVFXEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(CC1)C(=O)NCCCNC(=O)C(C)C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a pyridine derivative, followed by the introduction of the carboxamide group through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2-oxazole-3-carboxamide: This compound shares the furan ring and carboxamide group but differs in the presence of an imidazole ring.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains a furan ring and a thiadiazole ring, with potential antibacterial activity.

Uniqueness

The uniqueness of 5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in scientific research and industry.

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